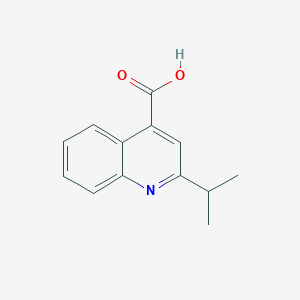

2-Isopropylquinoline-4-carboxylic acid

Description

Significance of Quinoline-4-carboxylic Acid Scaffolds in Medicinal Chemistry and Drug Discovery

The quinoline-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, a term used to describe molecular structures that are repeatedly found in biologically active compounds. This particular scaffold is recognized for its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.

Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of therapeutic potential, including:

Antimicrobial and Antifungal Properties: This class of compounds has shown notable efficacy against various bacterial and fungal strains. nih.gov

Antimalarial Activity: The quinoline (B57606) core is famously associated with antimalarial drugs, and derivatives of quinoline-4-carboxylic acid continue to be explored for new treatments against this parasitic disease.

Anticancer and Anti-inflammatory Effects: Researchers have investigated these compounds for their potential to inhibit cancer cell proliferation and to modulate inflammatory pathways. nih.gov

The versatility of the quinoline-4-carboxylic acid scaffold lies in its structural features. The carboxylic acid group at the 4-position is crucial for its biological activity, often acting as a key interaction point with biological receptors. The quinoline ring system itself provides a rigid and planar structure that can be readily modified with various functional groups to fine-tune its physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Historical Context of Quinoline-Based Compound Research

The history of quinoline-based compounds in medicine is rich and dates back centuries. The story begins with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria. This natural product, with its core quinoline structure, laid the foundation for the development of a vast number of synthetic quinoline-based drugs.

The 20th century saw a surge in research into synthetic quinoline derivatives, leading to the development of numerous important medicines. This era of research established the quinoline scaffold as a critical component in the medicinal chemist's toolkit. The ongoing exploration of quinoline-based compounds is a testament to the enduring legacy of these early discoveries and the vast, yet to be fully explored, therapeutic potential of this chemical class.

Rationale for Focused Investigation on 2-Isopropylquinoline-4-carboxylic Acid and its Derivatives

The focused investigation into this compound stems from the broader understanding of structure-activity relationships (SAR) within the quinoline-4-carboxylic acid class. SAR studies explore how modifying the chemical structure of a compound affects its biological activity. In the case of 2-substituted quinoline-4-carboxylic acids, the nature of the substituent at the 2-position can significantly influence the compound's therapeutic properties.

While a wide range of substituents have been explored at this position, the isopropyl group offers a unique combination of properties that warrant specific investigation:

Lipophilicity and Bulk: The isopropyl group is a relatively small, non-polar alkyl group. Its presence can enhance the lipophilicity of the molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties. The specific size and shape of the isopropyl group can also lead to favorable interactions with the binding sites of certain biological targets.

Synthetic Accessibility: this compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its unique structure can be modified to produce a variety of derivatives with potentially enhanced therapeutic properties. ontosight.ai As a building block, it provides a platform for researchers to create and test new compounds with tailored biological activities. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQZYLFXDJYBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404862 | |

| Record name | 2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306749-60-0 | |

| Record name | 2-isopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylquinoline 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Approaches to Quinoline-4-carboxylic Acids

The construction of the quinoline (B57606) ring system, particularly with a carboxylic acid moiety at the 4-position, has been a subject of extensive research. The Doebner and Pfitzinger reactions represent foundational three-component reactions that provide direct access to this important class of heterocyclic compounds. nih.govwikipedia.org While the Doebner reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, the Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound containing an α-methylene group. wikipedia.orgresearchgate.net Both methods offer pathways to substituted quinoline-4-carboxylic acids, with the choice of reactants directly influencing the substitution pattern on the final quinoline ring. nih.govresearchgate.net

The Doebner reaction, first reported in 1887, is a versatile method for preparing quinoline-4-carboxylic acids. wikipedia.orgbohrium.com It is a multicomponent reaction that brings together an aromatic amine, an aldehyde, and pyruvic acid in a single step. tandfonline.com To synthesize the target compound, 2-isopropylquinoline-4-carboxylic acid, the reactants would be aniline, isobutyraldehyde (B47883) (2-methylpropanal), and pyruvic acid.

The classical Doebner reaction involves the condensation of an aniline, an aldehyde (such as benzaldehyde), and pyruvic acid. nih.gov The reaction mechanism is believed to proceed first through the formation of a Schiff base from the aniline and aldehyde. wikipedia.org This is followed by a reaction with the enol form of pyruvic acid. Subsequent cyclization onto the aromatic ring of the aniline and dehydration ultimately yields the quinoline-4-carboxylic acid structure. wikipedia.org An alternative proposed mechanism involves an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. wikipedia.org The specific substitution at the 2-position of the quinoline ring is determined by the choice of the aldehyde. For the synthesis of this compound, isobutyraldehyde would be used in place of benzaldehyde.

The efficiency of the Doebner reaction is significantly influenced by the choice of catalysts and solvents. Traditionally, the reaction is conducted under reflux in ethanol (B145695). acs.org However, modern variations have explored a range of catalysts to improve yields and reaction conditions, particularly for less reactive anilines, such as those bearing electron-withdrawing groups. nih.govbohrium.com

Lewis acids like Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran (B95107) complex (BF₃·THF) have been shown to be effective catalysts. nih.govacs.org For instance, the use of BF₃·THF in acetonitrile (B52724) at 65 °C can significantly improve the yield of quinoline-4-carboxylic acids, even with high concentrations of reactants. nih.govacs.org

Brønsted acids such as p-toluenesulfonic acid (p-TSA) have also been employed, promoting the reaction in environmentally benign solvent systems like water and ethylene (B1197577) glycol. tandfonline.comtandfonline.com This modified, eco-friendly approach offers advantages like mild reaction conditions, excellent conversion rates, and shorter reaction times, especially for anilines with electron-donating groups. tandfonline.com Other catalytic systems, including ytterbium perfluorooctanoate [Yb(PFO)₃] in water and sulfamic acid (NH₂SO₃H) in water, have been developed to create milder and more sustainable reaction conditions. bohrium.comcapes.gov.br

The choice of solvent can dramatically affect reaction outcomes. While ethanol is common, studies have shown that dual green solvent systems like water and ethylene glycol can be highly effective, particularly when paired with a catalyst like p-TSA. tandfonline.com A summary of various catalytic and solvent systems is presented below.

| Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| None | Ethanol | Reflux | 24 | Low | acs.org |

| BF₃·THF | Acetonitrile | 65 | 21 | 82 | nih.gov |

| p-TSA | Water/Ethylene Glycol | 50 | 3 | 85 | tandfonline.com |

| Yb(PFO)₃ | Water | 80 | 10 | ~90 | capes.gov.br |

| H₂NSO₃H | Water | 80 | 5 | ~92 | bohrium.com |

A key advantage of the Doebner reaction is its nature as a one-pot, three-component synthesis. tandfonline.com This approach is attractive due to its high atomic efficiency, cost-effectiveness, and operational simplicity, as it combines at least three reactants in a single reaction vessel to form a product that incorporates most of the atoms from the starting materials. tandfonline.com

Modern catalytic systems have been developed to enhance the efficiency and environmental friendliness of these one-pot syntheses. tandfonline.com For example, using p-TSA as a catalyst in a water-ethylene (B12542467) glycol mixture allows for the synthesis of a wide range of quinoline-4-carboxylic acid derivatives in high yields and short reaction times. tandfonline.comtandfonline.com Similarly, the use of Ytterbium perfluorooctanoate [Yb(PFO)₃] in water provides a mild, environmentally benign, and recyclable catalytic system for the one-pot Doebner reaction. capes.gov.br These catalytic advancements make the Doebner reaction a powerful tool for generating molecular diversity in the synthesis of quinoline-4-carboxylic acids. tandfonline.com

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is another cornerstone method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction provides a versatile route to these compounds through the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group, under basic conditions. wikipedia.orgjocpr.com

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound. Specifically, for the synthesis of this compound, the required carbonyl compound would be 3-methyl-2-butanone (B44728) (methyl isopropyl ketone).

The ketone condenses with the aniline portion of the opened isatin intermediate to form an imine, which can tautomerize to an enamine. wikipedia.org The enamine then undergoes an intramolecular cyclization reaction, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net The Pfitzinger reaction is particularly useful because the substitution pattern of the final product can be readily controlled by selecting the appropriate substituted isatins and carbonyl compounds. researchgate.net However, a limitation is that isatins with functional groups that are unstable under the required basic conditions may not be suitable for this reaction. nih.gov

Pfitzinger Reaction for this compound and Derivatives

Microwave-Assisted Pfitzinger Reactions in this compound Synthesis

The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.com The traditional Pfitzinger reaction, however, can be inefficient. researchgate.net To address these limitations, microwave-assisted organic synthesis has emerged as a powerful tool, offering advantages such as rapid reaction times, higher yields, and milder reaction conditions. researchgate.netresearchgate.net

In the context of this compound synthesis, a microwave-assisted Pfitzinger reaction would involve the reaction of isatin with 3-methyl-2-butanone under basic conditions. The use of microwave irradiation can significantly accelerate the reaction, leading to a more efficient synthesis. researchgate.net Research has demonstrated the successful application of microwave assistance in the synthesis of various quinoline-4-carboxylic acid derivatives, highlighting its potential for the synthesis of the 2-isopropyl analog. researchgate.netresearchgate.net

For instance, Patel et al. developed a one-pot, three-component synthesis of quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation. researchgate.net This approach offers several benefits, including high yields, an easy work-up process, and the avoidance of hazardous organic solvents. researchgate.net

| Parameter | Conventional Pfitzinger Reaction | Microwave-Assisted Pfitzinger Reaction |

|---|---|---|

| Reaction Time | Several hours to days | Minutes |

| Yields | Often low to moderate | Generally higher |

| Reaction Conditions | Often harsh (high temperatures, strong bases) | Milder |

| Environmental Impact | Use of hazardous solvents and reagents | Greener, often uses less solvent |

Alternative Synthetic Routes to Quinoline-4-carboxylic Acid Derivatives

Beyond the Pfitzinger reaction, several other synthetic strategies have been developed for the preparation of quinoline-4-carboxylic acid derivatives. These alternative routes often provide advantages in terms of substrate scope, efficiency, and environmental impact.

The Minisci reaction is a powerful tool for the alkylation of electron-deficient heterocycles. chemistryviews.org Recent advancements have led to the development of electrochemical Minisci-type reactions, which offer a more environmentally friendly and efficient alternative to traditional methods that often require stoichiometric oxidants. chemistryviews.orgresearchgate.net This electrochemical approach can be used to introduce alkyl groups onto the quinoline ring system. rsc.orgresearchgate.net

While not a direct synthesis of the carboxylic acid itself, electrochemical Minisci alkylation can be a key step in a synthetic sequence to produce functionalized quinoline-4-carboxylic acids. For example, a pre-existing quinoline-4-carboxylic acid ester could be subjected to electrochemical alkylation to introduce diverse substituents at other positions on the quinoline ring. rsc.org This method has shown high functional group tolerance, making it a versatile tool for the late-stage functionalization of complex molecules. chemistryviews.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have gained significant attention in organic synthesis due to their high atom economy, efficiency, and ability to generate molecular diversity. tandfonline.comtandfonline.comresearchgate.net The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a classic example of an MCR used to synthesize quinoline-4-carboxylic acids. nih.govacs.org

Recent research has focused on developing greener and more efficient MCRs for the synthesis of quinoline-4-carboxylic acids. tandfonline.comtandfonline.com These approaches often utilize environmentally benign solvents like water or employ catalysts that can be easily recovered and reused. tandfonline.comresearchgate.net For instance, a modified Doebner hydrogen transfer reaction has been developed using p-TSA as a catalyst in a dual green solvent system of water and ethylene glycol, offering excellent conversion rates and a broad substrate scope. tandfonline.comtandfonline.com

| Approach | Key Features | Reference |

|---|---|---|

| Modified Doebner Reaction | p-TSA catalyst, water/ethylene glycol solvent system | tandfonline.comtandfonline.com |

| Silica (B1680970) Sulfuric Acid Catalyst | Heterogeneous catalyst, easy recovery and reuse | researchgate.net |

| One-pot Three-Component Reaction | BF₃·THF catalyst, high substrate generality | nih.govacs.org |

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of this compound are crucial for modulating its physicochemical properties and biological activities. These strategies can be broadly categorized into reactions involving the carboxylic acid moiety and modifications of the quinoline ring system. rsc.orgnih.gov

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline ring is a versatile handle for derivatization through esterification and amidation reactions. jackwestin.com These reactions are fundamental in medicinal chemistry for the synthesis of prodrugs and for altering the pharmacokinetic properties of a molecule.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.com A variety of other methods for esterification have also been developed, including the use of coupling agents or reactions with alkyl halides. organic-chemistry.org

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This transformation is typically carried out using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to activate the carboxylic acid. jackwestin.comresearchgate.net Recent developments have focused on greener amidation protocols, including reactions in aqueous media. researchgate.netnih.gov

Introduction of Diverse Substituents on the Quinoline Ring System

Introducing a variety of substituents onto the quinoline ring system can significantly impact the properties of the final compound. This can be achieved through various C-H functionalization strategies, which allow for the direct modification of the quinoline core. rsc.org

One notable method is bromodecarboxylation , where quinoline-4-carboxylic acids can be treated with N-bromosuccinimide (NBS) to replace the carboxylic acid group with a bromine atom. researchgate.net This bromo-substituted quinoline can then serve as a versatile intermediate for further functionalization through cross-coupling reactions.

Additionally, as mentioned earlier, Minisci-type reactions provide a powerful means to introduce alkyl and other functional groups onto the electron-deficient quinoline ring. nih.gov These radical-based reactions are highly effective for C-H functionalization and can be used to install a wide range of substituents at various positions on the quinoline scaffold.

Synthesis of Hybrid Molecules Incorporating this compound

The quinoline-4-carboxylic acid scaffold serves as a versatile foundation for the synthesis of complex hybrid molecules, which combine the quinoline core with other distinct chemical moieties to create novel compounds. A prominent strategy for developing such hybrids is through condensation reactions that link the quinoline structure to other pharmacologically relevant groups.

One notable example is the synthesis of quinoline-4-carboxylic acid-chalcone hybrids. These molecules are typically synthesized via the Claisen-Schmidt condensation. nih.gov This reaction involves the base-catalyzed reaction between a substituted acetophenone (B1666503) derivative of a quinoline-4-carboxylic acid and an appropriate aromatic aldehyde. The ketone precursor, a 2-substituted-3-acetyl-quinoline-4-carboxylic acid, can be initially synthesized through established methods like the Pfitzinger reaction. nih.gov The subsequent condensation with various aldehydes introduces the chalcone (B49325) framework, resulting in a hybrid molecule that integrates the structural features of both quinoline-4-carboxylic acid and chalcone. nih.gov

Another approach involves creating hybrid molecules by linking different heterocyclic systems to the quinoline-4-carboxylic acid core. For instance, new series of 4,6-disubstituted 2-styrylquinolines have been synthesized by reacting 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids with various reagents such as thiosemicarbazide (B42300) or ethyl cyanoacetate. researchgate.net This method allows for the introduction of 1,3,4-thiadiazole (B1197879) and other moieties at the 4-position of the quinoline ring, expanding the chemical diversity of the resulting hybrid compounds. researchgate.net

The table below summarizes a representative synthetic approach for creating quinoline-hybrid molecules.

Table 1: Synthesis of Quinoline-4-Carboxylic Acid-Chalcone Hybrids

| Reaction Type | Key Reactants | Description | Reference |

|---|

Purification and Characterization Techniques for Synthesized Compounds

The successful synthesis of this compound and its analogs requires rigorous purification and comprehensive characterization to confirm the identity and purity of the final compounds. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.

Purification: Crude products obtained from synthesis are often purified using standard laboratory techniques. Recrystallization is a common method, where the synthesized compound is dissolved in a suitable hot solvent, such as ethanol, and allowed to cool, leading to the formation of purified crystals. researchgate.net For mixtures that are difficult to separate by recrystallization, column chromatography is utilized. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted with a mobile phase. nih.gov The purity of the final product is often verified by thin-layer chromatography (TLC).

Characterization: The chemical structure of the purified compounds is elucidated using a suite of spectroscopic methods.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For quinoline-4-carboxylic acid derivatives, characteristic absorption bands would indicate the presence of the carboxylic acid O-H (broad peak) and C=O stretching vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for determining the precise arrangement of atoms within the molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon skeleton. researchgate.netfrontiersin.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula. frontiersin.org

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the calculated theoretical values to further validate the chemical formula. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide unambiguous proof of the molecular structure, including its three-dimensional arrangement and stereochemistry. frontiersin.org

The following table provides an example of the characterization data used to confirm the structure of a quinoline-4-carboxylic acid analog.

Table 2: Representative Characterization Data for a Quinoline-4-Carboxylic Acid Analog

| Technique | Observed Data | Interpretation | Reference |

|---|---|---|---|

| IR (KBr, cm⁻¹) | 3400–3448 (broad), 1681 (C=O) | Presence of O-H group from the carboxylic acid and the carbonyl (C=O) group. | |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.69 (s, 1H, COOH), 8.35-6.50 (m, Ar-H & styryl-H), 3.00 (s, 6H, 2CH₃), 2.28 (s, 3H, Ar-CH₃) | Confirms the presence of the carboxylic acid proton, aromatic and vinyl protons, and methyl groups consistent with the proposed structure. | |

| ¹³C NMR | - | Provides data on the number and type of carbon atoms, confirming the carbon framework of the molecule. | frontiersin.org |

| HRMS | - | Determines the exact mass and confirms the molecular formula. | frontiersin.org |

Biological Evaluation and Pharmacological Profiling of 2 Isopropylquinoline 4 Carboxylic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Isopropylquinoline-4-carboxylic Acid Derivatives

The biological activity of quinoline-4-carboxylic acids is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for their pharmacological effects. For derivatives of this compound, three regions of the molecule are of primary importance for modulating biological activity: the substituent at the C2 position, the carboxylic acid group at the C4 position, and various substituents on the benzo portion of the quinoline (B57606) ring. nih.gov

Research into quinoline-4-carboxylic acid analogs has revealed that specific substitutions are critical for their inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov The potency and selectivity of these compounds can be significantly altered by modifying the substituents at various positions on the quinoline core.

Studies on a range of 2-substituted quinoline-4-carboxylic acids have demonstrated varying degrees of antimicrobial efficacy. researchgate.net For instance, derivatives with substituents such as phenyl, 4-tolyl, 2-thienyl, and 2-furyl at the C2 position have been synthesized and evaluated for their biological properties. researchgate.net In a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, introducing amino substituents was explored to serve as new hydrogen bond donors and receptors, potentially increasing binding affinity to target enzymes and improving physicochemical properties. mdpi.comnih.gov Further modifications, such as adding amide side chains with rigid cyclic amino groups at the ortho-position of the 2-phenyl group, have been shown to be favorable for anti-Gram-positive bacterial activity. mdpi.com Conversely, for activity against E. coli, flexible chain amino groups at the same position appear to be more effective. mdpi.com Halogen groups (Cl, Br, or F) at the 5th or 6th positions of an indole (B1671886) nucleus attached to the quinoline scaffold have also been found to improve anti-MRSA activity. researchgate.net

The following table summarizes the impact of various substituents on the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acids | Amide side chains at the ortho-position of the 2-phenyl group | Length of the side chain significantly affects antibacterial activity. | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acids | Rigid cyclic amino groups (e.g., morpholinyl, piperidinyl) at the terminus of the amide side chain | Showed better activity against Gram-positive bacteria (S. aureus, B. subtilis). | mdpi.com |

| 2-Phenyl-quinoline-4-carboxylic acids | Flexible chain amino groups (e.g., diethylamino) at the terminus of the amide side chain | Showed better activity against Gram-negative bacteria (E. coli). | mdpi.com |

| Indolyl-tetrahydroquinolines | Halogen groups (Cl, Br, F) at the 5th or 6th position of the indole nucleus | Improved anti-MRSA activity. | researchgate.net |

The carboxylic acid group at the C4 position is a stringent requirement for the activity of many quinoline-based inhibitors. nih.gov This functional group is often crucial for interacting with target enzymes. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited ability to cross biological membranes or metabolic instability. researchgate.netresearchgate.net To address these issues, medicinal chemists often employ bioisosteres—functional groups with similar physical or chemical properties that can replace the carboxylic acid moiety while maintaining or improving the desired biological activity. researchgate.netugent.be

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and highly fluorinated alcohols. nih.govnih.gov The replacement of a carboxylic acid with a bioisostere can influence several aspects of a drug's profile:

Potency: A key example is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole group enhanced potency tenfold. nih.gov This was attributed to the tetrazole's ability to project its acidic proton further from the aryl ring, optimizing the interaction with the receptor. nih.gov

Physicochemical Properties: Bioisosteres can alter a compound's polarity and lipophilicity. For instance, phosphonic and phosphinic acids are more polar than carboxylic acids, which generally lowers the partition coefficient (logP). nih.gov

Metabolism and Toxicity: Replacing the carboxylic acid group can circumvent metabolic pathways that lead to the formation of reactive acyl glucuronides, which have been associated with toxicity issues. researchgate.net

While specific studies on bioisosteric replacement for this compound are not detailed in the provided sources, the principles of bioisosterism suggest that replacing the C4-carboxylic acid with a group like a tetrazole could significantly modulate its pharmacological profile, potentially affecting its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Antimicrobial and Antibacterial Activities of this compound Derivatives

Derivatives of quinoline-4-carboxylic acid are a well-established class of compounds associated with a variety of biological activities, including significant antimicrobial effects. mdpi.comnih.gov Research has demonstrated that these compounds exhibit potent antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov In general, many synthesized quinoline derivatives show greater effectiveness against Gram-positive than Gram-negative bacterial strains. mdpi.comresearchgate.net

Derivatives of the quinoline-4-carboxylic acid scaffold have shown promising activity against several Gram-positive pathogens. mdpi.com In studies evaluating a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, several compounds displayed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov For example, compound 5a₄ from one study, which features a morpholinyl-containing side chain, showed the best inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. mdpi.com Another compound, 5b₄ , exhibited moderate activity against a strain of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The general finding that these derivatives are often more effective against Gram-positive bacteria highlights their potential for development as agents targeting these pathogens. researchgate.net

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-phenyl-quinoline-4-carboxylic acid derivatives against various Gram-positive bacteria.

| Compound | S. aureus (ATCC 25923) MIC (μg/mL) | MRSA (ATCC 43300) MIC (μg/mL) | B. subtilis (ATCC 6633) MIC (μg/mL) |

|---|---|---|---|

| Compound 5a₄ | 64 | >256 | 128 |

| Compound 5b₄ | 128 | 256 | 256 |

| Ampicillin (Control) | 2 | >256 | 4 |

*Data sourced from Wang et al. (2016). mdpi.com

The efficacy of quinoline-4-carboxylic acid derivatives against Gram-negative bacteria is more varied. mdpi.com While some compounds show moderate activity against Escherichia coli, their inhibitory action against Pseudomonas aeruginosa is often weak. mdpi.comnih.gov For instance, in an evaluation of 2-phenyl-quinoline-4-carboxylic acid derivatives, compound 5a₇ was identified as the most active against E. coli, with an MIC value of 128 μg/mL. mdpi.com However, the entire series of tested compounds showed only weak inhibition against P. aeruginosa. mdpi.com This suggests a degree of selectivity in the antibacterial spectrum of these derivatives, with Gram-negative organisms, particularly P. aeruginosa, being more resistant. mdpi.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 2-phenyl-quinoline-4-carboxylic acid derivatives against Gram-negative bacteria.

| Compound | E. coli (ATCC 25922) MIC (μg/mL) | P. aeruginosa (ATCC 27853) MIC (μg/mL) |

|---|---|---|

| Compound 5a₇ | 128 | >256 |

| Compound 5a₄ | 256 | >256 |

| Gentamycin (Control) | 4 | 8 |

*Data sourced from Wang et al. (2016). mdpi.com

Mechanisms of Antimicrobial Action

Derivatives of quinoline-4-carboxylic acid have demonstrated notable antimicrobial properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govresearchgate.net The primary mechanisms of action appear to involve disruption of cellular integrity and morphology.

Research on 2-substituted derivatives of quinoline-4-carboxylic acid has shown that these compounds can elicit profound morphological changes in filamentous fungi. nih.gov For instance, in Botrytis cinerea, certain derivatives caused significant alterations to the hyphal tips, leading to abnormal branching and the subsequent release of cytoplasmic contents. nih.gov This suggests that the compounds interfere with cell wall synthesis or membrane stability. Furthermore, the derivatives that induced these morphological changes were also found to increase the permeability of the plasma membrane in plant cells, indicating a broader effect on membrane integrity. nih.gov

The antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives has been evaluated against several bacterial strains. mdpi.com The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Structure-activity relationship studies indicate that modifications to the quinoline structure, such as the introduction of basic groups, can influence the potency and spectrum of antibacterial activity. mdpi.com For example, specific derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 5a4 | Staphylococcus aureus | 64 |

| 5a7 | Escherichia coli | 128 |

Anticancer and Antitumor Activities of this compound Analogs

Analogs of 2-substituted quinoline-4-carboxylic acid have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action against tumor cells. nih.govresearchgate.net These derivatives have been shown to exert their effects through various pathways, including the inhibition of crucial cellular enzymes and the disruption of processes essential for cancer cell proliferation and survival, such as cell cycle progression and microtubule polymerization. nih.gov

Inhibition of Histone Deacetylases (HDACs)

The inhibition of histone deacetylases (HDACs) is a well-established strategy in the development of anticancer drugs. bohrium.comnih.gov HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.govfrontiersin.org In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. frontiersin.org Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and potent HDAC inhibitors. bohrium.comnih.govfrontiersin.org By introducing the 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" moiety of a typical HDAC inhibitor structure, researchers have developed compounds with significant anticancer potential. bohrium.comnih.gov

Isoform-selective HDAC inhibitors are of particular interest as they may offer improved therapeutic specificity and better safety profiles compared to non-selective inhibitors. nih.govfrontiersin.org Within the class of 2-phenylquinoline-4-carboxylic acid derivatives, specific analogs have demonstrated significant selectivity for HDAC3, a class I HDAC. bohrium.comnih.govfrontiersin.org

For example, a compound designated as D28 exhibited notable selectivity for HDAC3, with an IC₅₀ value of 24.45 µM, while showing no inhibitory activity against HDAC1, HDAC2, and HDAC6. nih.govfrontiersin.org Its hydrazide analog, D29 , displayed even greater potency and selectivity for HDAC3, with an IC₅₀ value of 0.477 µM. nih.govfrontiersin.org This highlights that the zinc-binding group (ZBG) plays a crucial role in both the potency and selectivity of these inhibitors, with hydrazides showing a particular advantage for targeting HDAC3. nih.govresearchgate.net

Table 2: HDAC Isoform Selectivity of 2-Phenylquinoline-4-carboxylic Acid Derivatives

| Compound | HDAC1 (IC₅₀ µM) | HDAC2 (IC₅₀ µM) | HDAC3 (IC₅₀ µM) | HDAC6 (IC₅₀ µM) |

|---|---|---|---|---|

| D28 | >100 | >100 | 24.45 | >100 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

*Data sourced from studies on K562 cell lines. nih.govfrontiersin.org

A key mechanism through which quinoline-4-carboxylic acid derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle. nih.govbohrium.com Many potent quinoline derivatives have been observed to block cancer cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov

Mechanistic studies on the HDAC3 selective inhibitor D28 in K562 leukemia cells confirmed that the induction of G2/M cell cycle arrest is a significant contributor to its anticancer activity. bohrium.comnih.govdntb.gov.ua Similarly, other analogs, such as certain 2-styryl-4-quinoline carboxylic acids, have also been shown to arrest the cell cycle in the G2/M phase in HCT 116 colon cancer cells. researchgate.net This interruption of the cell division process prevents cancer cells from proliferating and can ultimately lead to cell death.

In addition to halting the cell cycle, these compounds can trigger programmed cell death, or apoptosis. nih.govbohrium.com The promotion of apoptosis is a crucial component of the anticancer effects of 2-phenylquinoline-4-carboxylic acid derivatives. bohrium.comnih.gov Studies involving the selective HDAC inhibitor D28 in K562 cells revealed that it effectively promotes apoptosis. bohrium.comdntb.gov.ua Other quinoline derivatives have also demonstrated the ability to induce apoptosis, with the percentage of apoptotic cells increasing as the concentration of the compound rises. nih.govresearchgate.net For example, one 2-styrylquinoline (B1231325) derivative was found to induce apoptosis in up to 66% of U-251 glioblastoma cells. researchgate.net

Sirtuin (SIRT) Inhibition and Antineoplastic Effects (e.g., SIRT3)

Sirtuins (SIRTs) are a family of NAD⁺-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, stress response, and aging. nih.govfrontiersin.org Certain sirtuin isoforms, particularly the mitochondrial sirtuin SIRT3, are overexpressed in various cancers and contribute to tumor cell proliferation and survival, making them attractive therapeutic targets. nih.gov

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been specifically designed and synthesized as novel SIRT3 inhibitors. nih.govfrontiersin.orgnih.gov Among these, a molecule designated as P6 was identified as a potent and selective inhibitor of SIRT3. nih.govnih.gov It exhibited an IC₅₀ value of 7.2 µM against SIRT3, showing significant selectivity over the other class I sirtuins, SIRT1 (IC₅₀ = 32.6 µM) and SIRT2 (IC₅₀ = 33.5 µM). nih.govfrontiersin.orgnih.gov Molecular docking analyses suggest that P6 has a specific binding pattern within the active site of SIRT3 compared to SIRT1 and SIRT2. nih.govfrontiersin.org

The antineoplastic effects of P6 were demonstrated against a group of mixed-lineage leukemia (MLLr) cell lines. nih.govnih.gov Further investigation into its mechanism revealed that the compound's anticancer activity stems from the induction of cell cycle arrest in the G0/G1 phase and the promotion of cell differentiation, rather than through the induction of apoptosis. nih.govnih.gov This makes P6 a promising lead compound for developing therapies targeting cancers with abnormal SIRT3 function. nih.gov

Table 3: Sirtuin Isoform Selectivity of Compound P6

| Compound | SIRT1 (IC₅₀ µM) | SIRT2 (IC₅₀ µM) | SIRT3 (IC₅₀ µM) |

|---|---|---|---|

| P6 | 32.6 | 33.5 | 7.2 |

*Data sourced from enzyme inhibition selectivity assays. nih.govfrontiersin.orgnih.gov

Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2

Derivatives of the quinoline scaffold have been a focal point in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in oncology. nih.gov Dual-targeting of EGFR and HER2 is recognized as a valid therapeutic strategy for treating solid tumors. nih.gov While achieving high selectivity for HER2 over EGFR presents a significant challenge, research has led to the synthesis of novel derivatives with enhanced inhibitory activity. nih.gov

For instance, a series of new quinoline-based derivatives were designed and synthesized as dual-target inhibitors of EGFR/HER-2. nih.gov One of the most potent compounds from this series, compound 5a, demonstrated inhibitory concentrations (IC₅₀) of 71 nM against EGFR and 31 nM against HER-2. nih.gov This potency against EGFR was superior to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov Another study synthesized quinoline/Schiff base compounds that also targeted both EGFR and HER2, with some showing significant inhibitory effects. nih.gov The development of dual inhibitors is a promising approach to overcome drug resistance that can emerge from the use of single-target EGFR inhibitors. nih.gov

| Compound Series | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Quinoline-based derivatives | EGFR | 71 | Erlotinib | 80 |

| HER-2 | 31 | Lapatinib | 26 |

This table summarizes the inhibitory activity of a potent quinoline derivative (compound 5a) against EGFR and HER-2 kinases.

Other Mechanisms of Anticancer Action

Beyond EGFR and HER2 inhibition, quinoline-4-carboxylic acid derivatives exhibit a range of other anticancer mechanisms. A novel quinoline compound, 91b1, has been shown to suppress cancer cell proliferation and modulate the cell cycle. mdpi.com Its anticancer effect is believed to be mediated by the downregulation of Lumican expression. mdpi.com

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. nih.gov One such derivative, D28, was found to be a selective HDAC3 inhibitor and demonstrated potent anticancer activity by inducing G2/M cell cycle arrest and promoting apoptosis in K562 leukemia cells. nih.gov

Another series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent inhibitors of SIRT3, a member of the sirtuin family of proteins. nih.govfrontiersin.org The lead compound, P6, showed potent inhibitory activity against several MLLr leukemic cell lines, causing G0/G1 phase cell cycle arrest and promoting cell differentiation. nih.govfrontiersin.org

Anti-Tuberculosis (Anti-TB) Activity

The quinoline core is a well-established scaffold in the development of anti-tuberculosis agents, with research focused on combating both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govdoi.orgresearchgate.net

Targeting Mycobacterium tuberculosis DNA Gyrase

A primary target for quinoline-based anti-TB drugs is DNA gyrase, a type II topoisomerase essential for DNA replication in bacteria. nih.govresearchgate.net This enzyme, a heterotetramer composed of GyrA and GyrB subunits, is responsible for introducing negative supercoils into DNA. nih.gov Synthetic quinoline derivatives, including fluoroquinolones, have been successfully used to treat TB by inhibiting this enzyme, typically by targeting the GyrA subunit. nih.govresearchgate.net

Recent studies have profiled new arylated quinoline carboxylic acids (QCAs) for their activity against Mtb. nih.govnih.gov Two derivatives, 7i and 7m, were identified as potent Mtb inhibitors, with compound 7m demonstrating significant inhibition of Mtb DNA gyrase at a 1 μM concentration. nih.govnih.gov Docking models have further elucidated the interaction between these compounds and the Mtb DNA gyrase binding site, correlating well with the observed in vitro results. nih.govnih.gov The inhibitory activity of various quinolones against Mtb DNA gyrase has been shown to correlate well with their minimum inhibitory concentrations (MICs). researchgate.net

Activity against Drug-Resistant Mycobacterium tuberculosis Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new drugs with novel mechanisms of action. nih.govresearchgate.net Quinoline-based compounds are considered a promising class of anti-TB agents because they may act via mechanisms different from those of existing drugs, thereby avoiding cross-resistance. researchgate.net

Research has reported the synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines. researchgate.net The most promising compounds in one study exhibited 99% inhibition at a concentration of 6.25 µg/mL against the drug-sensitive H37Rv strain and over 90% inhibition at 12.5 µg/mL against an isoniazid-resistant TB strain. researchgate.net This demonstrates the potential of the quinoline scaffold to yield candidates effective against resistant forms of tuberculosis.

Antiviral Activities

Derivatives of 4-quinoline carboxylic acid have demonstrated significant potential as broad-spectrum antiviral agents. nih.govnih.gov A key mechanism for this activity is the inhibition of a host-cell enzyme, human dihydroorotate dehydrogenase (DHODH). nih.govfigshare.com Targeting host factors like DHODH is an attractive antiviral strategy as it may reduce the likelihood of the virus developing drug resistance, a common problem with drugs that target viral proteins directly. nih.govnih.gov

Structure-activity relationship (SAR) studies have led to the discovery of highly potent compounds. nih.gov For example, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) was identified as a powerful inhibitor of human DHODH with an IC₅₀ of 1.0 nM. nih.gov This compound also showed excellent antiviral activity, inhibiting the replication of Vesicular Stomatitis Virus (VSV) and WSN-Influenza with EC₅₀ values of 1.9 nM and 41 nM, respectively. nih.gov X-ray crystallography has provided structural insights into how these diaryl ether-substituted 4-quinolinecarboxylic acid analogues bind to and inhibit human DHODH. nih.govfigshare.com

| Compound | Target | IC₅₀ / EC₅₀ |

| C44 | human DHODH | 1.0 nM (IC₅₀) |

| C44 | VSV replication | 1.9 nM (EC₅₀) |

| C44 | WSN-Influenza replication | 41 nM (EC₅₀) |

This table shows the potent inhibitory activity of the quinoline derivative C44 against a human host enzyme and its corresponding antiviral efficacy.

Anti-inflammatory and Immunomodulatory Effects

The quinoline scaffold is present in compounds known to possess a broad spectrum of biological properties, including anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net Quinoline derivatives have been evaluated for their potential as anti-inflammatory agents. nih.gov

In a study examining the biological activity of several quinoline derivatives, selected quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated impressive anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. nih.gov Their activity was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and importantly, they did not exhibit related cytotoxicity in the inflamed macrophage cells. nih.gov The mechanism for these pharmacological activities is speculated to involve the chelation of divalent metals. nih.gov Natural products containing quinoline and indole structures are known to have anti-inflammatory, antioxidant, and immunomodulatory effects. researchgate.net

Neuroprotective Potential

The neuroprotective potential of various quinoline derivatives has been explored, with research indicating that some of these compounds may act as antioxidants or as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases. Theoretical studies have also been conducted on certain quinoline derivatives to assess their potential as inhibitors of AChE, an enzyme relevant to Alzheimer's disease.

However, these generalized findings for the broader quinoline class cannot be directly extrapolated to this compound without specific experimental evidence. The biological activity of a compound is highly dependent on its precise chemical structure, and substitutions on the quinoline ring can significantly alter its pharmacological properties.

Due to the absence of specific research data on the neuroprotective effects of this compound, no data tables on its biological evaluation in this context can be provided. Further research is required to determine if this compound or its derivatives possess any neuroprotective properties.

Mechanistic Investigations and Molecular Interactions

Elucidation of Biological Targets and Signaling Pathways

Research into derivatives of the 2-aryl-quinoline-4-carboxylic acid scaffold has identified several potential biological targets. One notable target is Leishmania major N-myristoyltransferase (LmNMT) , which has been highlighted as a frequent high-affinity target in in silico screening studies, suggesting a potential application in the development of antileishmanial agents. nih.govresearchgate.net

In the context of cancer therapeutics, related quinoline-4-carboxylic acid derivatives have been investigated for their role in overcoming multidrug resistance. These studies point towards P-glycoprotein (ABCB1) , an ATP-binding cassette transporter, as a key biological target. nih.govnih.gov The overexpression of P-glycoprotein is a common mechanism for multidrug resistance in cancer cells. nih.gov

Further research has identified other potential targets for derivatives of this chemical class. One such target is Sirtuin 3 (SIRT3) , a member of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase family, which has been explored as a therapeutic target in leukemia. frontiersin.orgnih.gov Additionally, human dihydroorotate (B8406146) dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, has been identified as a target for quinoline-based analogues. nih.gov Inhibition of DHODH can lead to pyrimidine depletion and halt cell cycle progression. nih.gov

Enzyme Inhibition Kinetics and Binding Affinities

The inhibitory activity of derivatives of 2-aryl-quinoline-4-carboxylic acid has been quantified against several enzymes. For instance, a specific derivative, molecule P6, exhibited selective inhibition of SIRT3 with an IC50 value of 7.2 µM. frontiersin.orgnih.gov Its inhibitory activity against SIRT1 and SIRT2 was significantly lower, with IC50 values of 32.6 µM and 33.5 µM, respectively, indicating a degree of selectivity for SIRT3. frontiersin.orgnih.gov

In studies targeting dihydroorotate dehydrogenase (DHODH), quinoline-based analogues have demonstrated potent inhibition. For example, analogue 41 showed a DHODH IC50 of 9.71 ± 1.4 nM, while analogue 43 had an IC50 of 26.2 ± 1.8 nM. nih.gov These findings highlight the potential of this chemical scaffold in developing potent enzyme inhibitors.

Binding affinities have also been explored through computational methods. Molecular docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol. nih.govnih.gov Similarly, inverse virtual screening of 2-aryl-quinoline-4-carboxylic acid derivatives against a panel of proteins from Leishmania major indicated N-myristoyltransferase as a high-affinity target, with binding energy estimates ranging from -12.3 kcal/mol to -9.3 kcal/mol. nih.gov

Table 1: Enzyme Inhibition Data for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Derivative | Target Enzyme | IC50 Value |

|---|---|---|

| Molecule P6 | SIRT3 | 7.2 µM |

| Molecule P6 | SIRT1 | 32.6 µM |

| Molecule P6 | SIRT2 | 33.5 µM |

| Analogue 41 | DHODH | 9.71 ± 1.4 nM |

Molecular Docking and Computational Modeling Studies

Computational techniques, including molecular docking and modeling, have been instrumental in understanding the molecular interactions of 2-isopropylquinoline-4-carboxylic acid derivatives.

Ligand-Protein Interaction Analysis

Molecular docking studies have provided detailed insights into the binding of quinoline-4-carboxylic acid derivatives to their respective protein targets. For instance, the interaction of derivatives with the outward-facing conformation of P-glycoprotein has been shown to involve both hydrophobic interactions and hydrogen bonds. nih.govnih.gov

In the case of DHODH, a co-crystal structure of a quinoline-based analogue (compound 43) revealed a novel water-mediated hydrogen bond interaction with the threonine residue T63. nih.gov Another analogue, a 1,7-naphthyridine (B1217170) derivative, was found to form a direct hydrogen bond with the tyrosine residue Y356. nih.gov The essential pharmacophore for these inhibitors includes a salt bridge formation between the carboxylate group of the quinoline (B57606) and an arginine residue (R136) in the binding pocket, along with a potential hydrogen bond with a glutamine residue (Q47). nih.gov

Docking analyses of a potent SIRT3 inhibitor, molecule P6, revealed a specific binding pattern within the active site of SIRT3 that differs from its binding mode in SIRT1 and SIRT2, providing a structural basis for its selectivity. frontiersin.orgnih.gov

Prediction of Binding Modes and Pharmacophore Development

Computational studies have been crucial in predicting the binding modes of these compounds. For 2-aryl-quinoline-4-carboxylic acid derivatives targeting Leishmania major N-myristoyltransferase, molecular dynamics simulations have demonstrated stable binding of selected compounds within the enzyme's active site. nih.govresearchgate.net

Furthermore, these computational approaches have aided in the development of pharmacophore models. For DHODH inhibitors, the key pharmacophoric features include the ability to form specific electrostatic interactions, such as hydrogen bonds with residues like T63 and Y356, while maintaining the essential interactions of the core quinoline structure. nih.gov These models are valuable for the rational design of new, more potent inhibitors. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aryl-quinoline-4-carboxylic acid |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

Preclinical Development and Translational Research Considerations

In Vitro and In Vivo Efficacy Studies

2-Isopropylquinoline-4-carboxylic acid is primarily recognized as a chemical intermediate or a building block in the synthesis of more complex, therapeutically active compounds. ontosight.ai While specific in vitro and in vivo efficacy data for this particular compound are not extensively detailed in the literature, the broader class of quinoline-4-carboxylic acid derivatives has demonstrated a wide spectrum of biological activities. These derivatives are integral to research in developing novel therapeutic agents due to their diverse medicinal properties. nih.govresearchgate.net

Research into the quinoline-4-carboxylic acid scaffold has revealed significant potential across various disease models:

Anticancer Activity: Derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression. nih.gov Certain compounds in this class have shown potent antiproliferative activity against various cancer cell lines, inducing cell cycle arrest and apoptosis. nih.govfrontiersin.orgnih.gov For example, some 2-phenylquinoline-4-carboxylic acid derivatives exhibit selective inhibition of HDAC3. nih.gov

Antimalarial Efficacy: The quinoline (B57606) core is a well-known pharmacophore in antimalarial drugs. nih.gov Optimization of quinoline-4-carboxamide derivatives has led to compounds with low nanomolar in vitro potency against Plasmodium falciparum and excellent oral efficacy in mouse malaria models. acs.org

Antimicrobial Properties: Various quinoline-4-carboxylic acid derivatives have been synthesized and tested for their antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov Some derivatives have been shown to alter the morphology of fungal hyphae and increase the permeability of the cell plasmalemma. nih.gov

Antileishmanial Potential: In silico studies have identified the 2-aryl-quinoline-4-carboxylic acid scaffold as a promising basis for developing novel inhibitors of N-myristoyltransferase (NMT), a potential drug target in Leishmania species. nih.gov

Given that this compound serves as a precursor in pharmaceutical synthesis, its own efficacy profile is less of a focus than the activities of the derivatives synthesized from it. ontosight.ai Its structure provides a foundation for creating diverse libraries of compounds for screening against various biological targets.

Safety and Toxicity Profiling

The safety and toxicity profile of this compound and related compounds is primarily understood through hazard assessments documented in safety data sheets. These documents provide foundational toxicological information based on the inherent chemical properties of the substance, separate from clinical adverse effects. The primary irritant effects are of notable concern. For related quinoline carboxylic acid compounds, documented hazards include skin and eye irritation, with the potential for serious eye damage. caymanchem.comfishersci.com Ingestion may be harmful, and inhalation may lead to respiratory irritation. caymanchem.comnih.gov

The table below summarizes the key hazard statements associated with quinoline carboxylic acid derivatives, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Hazard Statement Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | caymanchem.comnih.gov |

| Skin Irritation | H315 | Causes skin irritation. | caymanchem.comfishersci.com |

| Eye Irritation | H319 | Causes serious eye irritation. | caymanchem.comfishersci.com |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | caymanchem.comnih.gov |

It is important to note that the toxicological properties of many specific derivatives have not been thoroughly investigated. fishersci.com Standard laboratory handling precautions, such as using personal protective equipment and ensuring adequate ventilation, are recommended to avoid exposure. fishersci.com

Future Directions in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a versatile template for medicinal chemistry, and extensive structure-activity relationship (SAR) studies have been conducted on its derivatives to enhance potency and selectivity for various biological targets. nih.govrsc.org The optimization of derivatives based on this compound would follow established principles of modifying key positions on the quinoline ring system.

SAR studies have identified three critical regions for modification:

The C2 Position: Substituents at this position significantly influence target binding. For inhibitors of dihydroorotate (B8406146) dehydrogenase, bulky and hydrophobic groups at C2 are necessary for potent activity. nih.gov The isopropyl group in this compound already provides a degree of hydrophobic bulk, serving as a viable starting point for further optimization.

The C4 Position: This position has a strict requirement for a carboxylic acid or a corresponding salt or ester for many biological activities. nih.govnih.gov Esters are often preferred to improve oral absorption, acting as prodrugs that are later hydrolyzed to the active carboxylic acid. nih.gov

The Benzo Portion (Positions C5-C8): Substitutions on the fused benzene (B151609) ring can fine-tune the molecule's electronic properties, solubility, and metabolic stability, as well as introduce additional interactions with the target protein. nih.gov

The table below summarizes key SAR insights for the quinoline-4-carboxylic acid scaffold.

| Position on Quinoline Ring | Modification Strategy | Impact on Activity/Properties | Source |

|---|---|---|---|

| C2 | Introduction of bulky, hydrophobic groups (e.g., aryl, substituted phenyl). | Enhances potency for certain targets like dihydroorotate dehydrogenase and HDACs. | nih.govnih.gov |

| C4 | Conversion to esters or amides. | Improves oral absorption (prodrug strategy); amides can alter target interactions. | acs.orgnih.gov |

| C6, C7 | Addition of electron-donating groups (e.g., methoxy, ethoxy) or electron-withdrawing groups (e.g., fluoro, chloro). | Can increase potency and modulate pharmacokinetic properties. | nih.govnih.govmdpi.com |

| General | Introduction of different heterocyclic rings. | Can improve potency, selectivity, and solubility. | frontiersin.orgacs.org |

Future development would involve the rational design and synthesis of novel derivatives of this compound. By systematically modifying the C2-isopropyl group, converting the C4-carboxylic acid to various esters and amides, and exploring diverse substitutions on the benzene ring, new compounds with enhanced potency and improved selectivity for specific biological targets can be discovered. nih.govacs.org

The structural motif of quinoline is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide array of compounds with diverse biological activities. nih.gov Derivatives of quinoline-4-carboxylic acid have been successfully developed for a range of therapeutic applications, and future research on compounds derived from this compound could expand into new areas. nih.govresearchgate.net

Current and emerging therapeutic applications for the quinoline-4-carboxylic acid class include:

Oncology: Beyond HDAC inhibition, derivatives have been explored as inhibitors of signal transducer and activator of transcription 3 (STAT3) and epidermal growth factor receptor (EGFR) kinase, both of which are critical targets in cancer therapy. nih.govresearchgate.net

Infectious Diseases: There is significant potential in developing new agents against various pathogens. This includes antimalarials, antibacterials, and antituberculosis agents. nih.gov The scaffold has also been investigated for developing antiviral and antileishmanial drugs. nih.govnih.gov

Inflammatory and Allergic Diseases: Certain quinoline derivatives have shown potential as antiallergy agents. nih.gov Others have been investigated as inhibitors of enzymes involved in inflammatory pathways. researchgate.net

The versatility of this compound as a synthetic intermediate allows for its use in creating novel molecules aimed at these and other therapeutic targets. ontosight.ai Future work could focus on designing multi-target agents, where a single molecule is engineered to interact with multiple biological targets involved in a complex disease, which is an emerging strategy in drug discovery.

Advanced Research Techniques and Methodologies for 2 Isopropylquinoline 4 Carboxylic Acid Studies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

The precise molecular structure of 2-Isopropylquinoline-4-carboxylic acid and its derivatives is confirmed through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. core.ac.uk In the case of quinoline (B57606) derivatives, 1D NMR techniques like ¹H NMR and ¹³C NMR provide initial information on the number and types of protons and carbons present. researchgate.net For a definitive structural assignment and to establish connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. core.ac.uknih.gov These experiments reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for the unambiguous placement of the isopropyl group at the 2-position and the carboxylic acid at the 4-position of the quinoline ring. core.ac.uknih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which in turn yields its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized derivatives of this compound. asianpubs.org The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

A summary of typical spectroscopic data used for the structural elucidation of quinoline derivatives is presented below.

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. | Confirms the presence of the isopropyl group protons, aromatic protons of the quinoline ring, and the carboxylic acid proton. |

| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Identifies the carbons of the quinoline core, the isopropyl group, and the carboxylic acid. |

| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). | Establishes the connectivity within the isopropyl group and the aromatic protons on the quinoline ring. |

| HSQC/HMQC | Reveals one-bond correlations between protons and the carbons they are attached to. | Links specific proton signals to their corresponding carbon signals in the molecule. |

| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). | Confirms the attachment of the isopropyl group to the C2 position and the carboxylic acid to the C4 position of the quinoline ring. core.ac.uk |

| HRMS | Provides the exact mass of the molecule with high precision. | Determines the elemental formula of the compound, confirming its identity. asianpubs.org |

Chromatographic Methods for Analysis and Purification (e.g., HPLC, GC-FID)

Chromatographic techniques are fundamental for both the analysis of purity and the preparative purification of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. google.com For quinoline-4-carboxylic acids, reversed-phase HPLC is a common method, often utilizing a C18 stationary phase. google.comsielc.com The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid like formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the quinoline ring is a strong chromophore. nih.gov HPLC methods can be optimized for either rapid purity assessment or for preparative scale purification to isolate larger quantities of the compound. google.com

Gas Chromatography with Flame Ionization Detection (GC-FID) is another powerful analytical technique, particularly for volatile and thermally stable compounds. scholaris.ca While carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, appropriate derivatization can make them amenable to this method. scielo.brnsf.gov GC-FID offers high resolution and sensitivity for purity analysis. The choice of column stationary phase is critical for achieving good peak shape and separation. nih.gov

Typical parameters for these chromatographic methods are outlined below.

| Method | Stationary Phase | Mobile/Carrier Gas | Detector | Application |

| HPLC | C18 Reversed-Phase google.com | Acetonitrile/Water with Formic Acid nih.gov | UV-Vis/DAD nih.gov | Purity analysis and preparative purification. |

| GC-FID | Various polar and non-polar columns nih.gov | Inert gas (e.g., Helium, Hydrogen) nsf.gov | Flame Ionization Detector (FID) | Analysis of volatile derivatives for purity assessment. |

For GC analysis, and sometimes to improve HPLC separation or detection, derivatization of the carboxylic acid group is employed. A common strategy is esterification, for example, converting the carboxylic acid to its methyl ester. nih.gov This process increases the volatility and reduces the polarity of the molecule, making it more suitable for GC analysis and improving peak shape. nih.gov For HPLC, derivatization can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity, especially for trace-level analysis.

Computational Chemistry and In Silico Approaches

Computational chemistry provides invaluable insights into the properties and behavior of this compound at a molecular level, guiding synthesis and biological testing.

These in silico methods allow researchers to predict various molecular properties, study interactions with biological targets, and develop models that correlate chemical structure with biological activity. ifes.edu.br This computational pre-screening can save significant time and resources in the drug discovery process.

Quantum Chemical Calculations , often employing Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of quinoline derivatives. bohrium.comcnr.itarabjchem.org These calculations can predict properties such as optimized molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity. arabjchem.orgphyschemres.org Spectroscopic properties, such as NMR chemical shifts, can also be calculated and compared with experimental data to aid in structure confirmation. cnr.it

Molecular Dynamics (MD) Simulations are employed to study the dynamic behavior of the molecule and its interactions with biological macromolecules, such as proteins or enzymes, over time. mdpi.comnih.govdoi.org By simulating the movement of atoms, MD can provide insights into the stability of a ligand-protein complex, identify key binding interactions, and help to understand the structural basis of a compound's biological activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. researchgate.netmdpi.com These models use calculated molecular descriptors (representing physicochemical properties) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govresearchgate.net

Cell-Based Assays for Biological Activity Assessment

To determine the biological effects of this compound and its derivatives, a variety of cell-based assays are utilized. These assays are crucial for evaluating properties such as cytotoxicity, antiproliferative effects, and specific mechanisms of action.

Commonly used assays include the MTT assay , which measures cell viability and proliferation by assessing mitochondrial metabolic activity. nih.gov This assay is often used as an initial screen to determine the cytotoxic potential of a compound against various cancer cell lines. nih.govnih.gov Other assays may investigate specific cellular processes, such as apoptosis (programmed cell death), cell cycle progression, or the inhibition of specific enzymes or signaling pathways. nih.govresearchgate.net For instance, studies on similar quinoline derivatives have used cell-based assays to evaluate their potential as antitumor or antimicrobial agents. researchgate.netresearchgate.net The choice of cell line is critical and depends on the therapeutic area of interest. nih.gov

The table below summarizes some common cell-based assays relevant to the study of quinoline derivatives.

| Assay Type | Principle | Information Obtained | Example Application |

| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. nih.gov | Cell viability, proliferation, and cytotoxicity (IC₅₀ values). researchgate.net | Screening for antiproliferative activity against cancer cell lines like PC3 (prostate cancer). nih.gov |

| Apoptosis Assays (e.g., AO/EB staining, DNA fragmentation) | Detects morphological and biochemical hallmarks of programmed cell death. nih.gov | Differentiates between live, apoptotic, and necrotic cells; confirms apoptotic mechanism of cell death. nih.gov | Investigating if a compound induces apoptosis in cancer cells. nih.gov |

| Cell Cycle Analysis | Uses flow cytometry to quantify the DNA content of cells, determining the proportion of cells in different phases of the cell cycle (G1, S, G2/M). | Identifies if a compound causes cell cycle arrest at a specific phase. nih.gov | Determining the mechanism of antiproliferative action. nih.gov |

| Antimicrobial Assays | Measures the inhibition of microbial growth (e.g., bacteria, fungi) in the presence of the compound. | Minimum Inhibitory Concentration (MIC) values. | Evaluating the potential of the compound as an antibacterial or antifungal agent. researchgate.net |

Enzyme Assays for Target Inhibition Studies

Comprehensive searches of scientific literature and bioactivity databases did not yield specific enzyme assay data or target inhibition studies for this compound. While the broader class of quinoline-4-carboxylic acid derivatives has been investigated for inhibitory activity against various enzymes, including kinases, deacetylases, and transferases, research focusing explicitly on the 2-isopropyl substituted variant is not publicly available.

Consequently, no detailed research findings, such as IC50 or Ki values, or specific enzyme targets for this compound can be provided. The methodologies for studying such a compound would typically involve screening it against a panel of enzymes to identify potential targets. Standard assays that could be employed include:

Kinase Assays: To determine if the compound inhibits protein kinases, radiometric assays (e.g., using ³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET), luminescence-based assays (e.g., ADP-Glo™), or AlphaScreen® technology would be applicable.